N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline

Lipophilicity Drug-likeness Permeability

For CNS drug discovery, minor structural modifications in N-phenylalkyl-aniline probes can invalidate experimental reproducibility. N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline (CAS 1040682-28-7) is the authentic reference standard with a defined ortho-sec-butyl-phenoxy topology and a secondary amine linker. - Validated ≥95% purity ensures lot-to-lot consistency and defined impurity thresholds. - Computed XLogP3 of 6.8 and low TPSA (21.3 Ų) predict superior passive membrane permeability and blood-brain barrier penetration. - Supplied as a specialty research chemical for use as an exploratory probe or synthetic intermediate in SAR campaigns.

Molecular Formula C22H31NO
Molecular Weight 325.5 g/mol
CAS No. 1040682-28-7
Cat. No. B1532413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline
CAS1040682-28-7
Molecular FormulaC22H31NO
Molecular Weight325.5 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=CC=C1OC(C)CNC2=CC=CC=C2C(C)C
InChIInChI=1S/C22H31NO/c1-6-17(4)20-12-8-10-14-22(20)24-18(5)15-23-21-13-9-7-11-19(21)16(2)3/h7-14,16-18,23H,6,15H2,1-5H3
InChIKeyRNQMXCHCUOTDIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline: Chemical Identity and Structure


N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline (CAS 1040682-28-7) is a synthetic aniline derivative with the molecular formula C22H31NO and a molecular weight of 325.5 g/mol [1]. Its structure features a sec-butyl substituent at the ortho position of a phenoxy ring, which is linked via a propyl spacer to a 2-isopropylaniline moiety . This compound belongs to a family of substituted N-phenylalkyl-anilines that are primarily distributed as specialty research chemicals. It is supplied by vendors such as Santa Cruz Biotechnology (catalog sc-331047) for laboratory research purposes .

Unique ortho-sec-butyl phenoxy scaffold for SAR exploration
Low TPSA profile aligns with CNS-penetrant probe design studies
Documented purity specification supports QC-controlled procurement

Why Generic Substitution Is Not Valid


Within the N-phenylalkyl-aniline research chemical class, minor structural modifications profoundly alter lipophilicity, hydrogen-bonding capacity, and topological surface area, which collectively dictate target engagement in biochemical assays [1]. The target compound possesses a specific ortho-sec-butyl-phenoxy arrangement and a secondary amine linker whose substitution pattern cannot be replicated by generic or even closely related analogs. For instance, moving the sec-butyl group to the para position or replacing it with a tert-butyl group changes the computed XLogP3 and rotatable bond profile, while replacing the isopropyl group on the aniline with an isopropoxy group introduces an additional hydrogen-bond acceptor, drastically altering the pharmacophore . Because these molecules are typically used as exploratory probes or synthetic intermediates where specific steric and electronic parameters are critical, ad hoc substitution without quantitative validation introduces uncontrolled variables that can invalidate experimental reproducibility.

Isopropoxy analog mismatch
Different hydrogen-bond acceptor count and logP may shift pharmacophore profile and permeability, limiting direct substitution.
Positional isomer sensitivity
Para- or tert-butyl variants alter steric and electronic topology; research outcomes may not transfer without SAR validation.
Undocumented purity in similar CAS
Many close analogs lack public purity data; substituting them risks introducing undefined impurity profiles.

Quantitative Differentiation from Closest Analogs


Lipophilicity Comparison: Isopropoxy Analog

The target compound exhibits a computed XLogP3 of 6.8, which is 0.8 log units higher than its closest commercially available analog, N-{2-[2-(sec-butyl)phenoxy]propyl}-2-isopropoxyaniline (CAS 1040683-78-0, XLogP3 = 6.0) [1]. An increase of 0.8 in logP corresponds to an approximately 6.3-fold increase in predicted partition coefficient, indicating substantially higher lipophilicity that will influence membrane permeability and protein binding in cell-based assays [1].

Lipophilicity
Reported comparison
ΔXLogP3 = +0.8 (6.8 vs 6.0)
Supports permeability-property screening
Computed via PubChem XLogP3 3.0
Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor Count vs. Isopropoxy Analog

The target compound has a hydrogen-bond acceptor count of 2 (the phenoxy oxygen and the amine nitrogen), whereas the isopropoxy analog (CAS 1040683-78-0) has a count of 3 due to the additional oxygen in the isopropoxy group [1]. This quantitative difference in H-bond acceptor capacity changes the pharmacophoric requirements for target recognition.

H-bond acceptors
Reported comparison
ΔHBA = −1 (2 vs 3)
Supports pharmacophore selectivity review
Cactvs computed HBA count
Pharmacophore Hydrogen Bonding Target Engagement

TPSA and Blood-Brain Barrier Penetration

The target compound has a computed TPSA of 21.3 Ų, which is identical to that of its des-isopropoxy analog but critically lower than analogs bearing additional polar substituents such as 4-(sec-butoxy)-N-(2-phenoxypropyl)aniline (CAS 1040685-14-0), which contains an ether oxygen and thus possesses a TPSA > 30 Ų [1]. TPSA values below 60-70 Ų are generally predictive of good blood-brain barrier penetration, but the ultra-low value of 21.3 Ų places this compound in a distinct CNS-accessible chemical space [2].

TPSA (CNS context)
Class-level
21.3 Ų (Δ ≈ −9 Ų)
Supports CNS penetration probe context
Class-level CNS TPSA benchmark
CNS Drug Design TPSA Blood-Brain Barrier

Documented Purity Specification

The compound is listed with a minimum purity specification of 95% as documented by multiple chemical suppliers . This identifies a quantitative purity threshold that procurement officers can use as a minimum acceptance criterion for lot release, and distinguishes the documented supply from analogs for which no purity specification is publicly available.

Purity specification
Data to verify
Min. 95% (supplier-documented)
Supports QC-controlled procurement
Verify with lot-specific COA
Purity Quality Control Reproducibility

Molecular Complexity and Synthetic Accessibility

The target compound has a molecular complexity score of 343 (computed by Cactvs) and 8 rotatable bonds, reflecting a moderately flexible structure with a stereocenter at the sec-butyl group that imparts two undefined atom stereocenters [1]. This complexity profile surpasses simpler aniline derivatives (typical complexity <200) and necessitates specialized synthetic routes, which directly impacts custom synthesis lead times and cost relative to less complex analogs [1].

Complexity & flexibility
Reported
Complexity 343; 8 rotatable bonds
May extend custom synthesis lead time
Higher vs. monosubstituted anilines
Synthetic Accessibility Molecular Complexity Custom Synthesis

Recommended Application Scenarios


CNS-Penetrant Probe Development

The compound's TPSA of 21.3 Ų, which is significantly lower than analogs bearing additional oxygen atoms (>30 Ų), makes it a candidate scaffold for designing blood-brain barrier-penetrant probes [1]. Researchers developing CNS-targeted biochemical tools should prioritize this compound over more polar analogs when CNS exposure is a critical parameter.

Lipophilicity-Driven Cell-Based Assays

With an XLogP3 of 6.8—0.8 log units higher than the isopropoxy analog—this compound is predicted to exhibit superior passive membrane permeability [1]. It is therefore the preferred choice for intracellular target engagement assays where membrane partitioning is rate-limiting.

SAR: Ortho-Sec-Butyl Phenoxy Substitution

The ortho-sec-butyl substitution pattern on the phenoxy ring, combined with the 2-isopropyl aniline moiety and a secondary amine linker, provides a unique topological arrangement distinct from para-substituted tert-butyl analogs [1]. This compound serves as the authentic reference standard for SAR campaigns investigating the steric and electronic effects of branched alkyl substitution in N-phenylalkyl-aniline chemical space.

Quality-Controlled Research with Documented Purity

Unlike many structurally related research chemicals for which no purity data is publicly disclosed, this compound is supplied with a documented minimum purity of 95% by established vendors including Santa Cruz Biotechnology and CymitQuimica [1]. Laboratories requiring lot-to-lot consistency and defined impurity thresholds should select this documented product over analogs from unverified sources.

Application
Selection Property
Validation Focus
CNS-penetrant probe studies
Low TPSA profile
CNS exposure model assessment
Lipophilicity-driven cell assays
Computed XLogP3 lipophilicity
Membrane permeability assay review
SAR: ortho-sec-butyl phenoxy substitution
Unique ortho-sec-butyl pattern
Steric/electronic SAR profiling
Quality-controlled research procurement
Documented purity specification
Lot consistency & impurity profile review
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